

isochavicine CAS number and molecular formula

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Compound of Interest

Compound Name: *Isochavicine*

Cat. No.: *B8271698*

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An In-depth Technical Guide to Isochavicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochavicine, a naturally occurring alkaloid and a geometric isomer of piperine, is gaining significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of **isochavicine**, focusing on its core chemical identifiers, physicochemical properties, and biological activities. Detailed experimental protocols for its analysis and evaluation are presented, alongside a depiction of its known signaling pathways, to support further research and drug development endeavors.

Core Chemical Information

Isochavicine is classified as a piperidine alkaloid. Its fundamental chemical and structural information is pivotal for its application in research and development.

Property	Value	Citation(s)
CAS Number	30511-77-4	[1]
Molecular Formula	C ₁₇ H ₁₉ NO ₃	[1]
Molecular Weight	285.34 g/mol	[1]
IUPAC Name	(2E,4Z)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one	

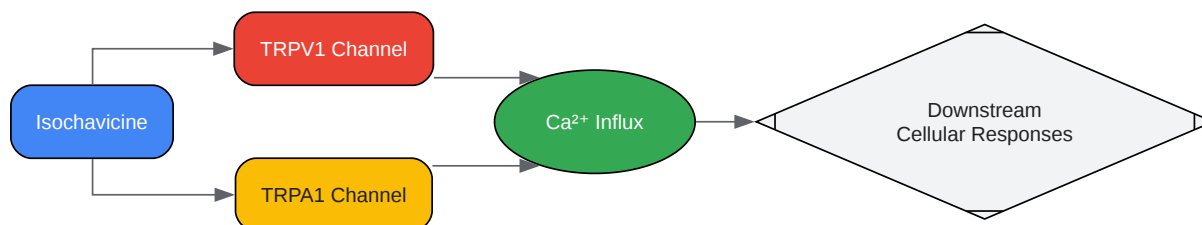
Physicochemical and Biological Properties

Isochavicine exhibits a range of physicochemical and biological characteristics that are crucial for understanding its mechanism of action and potential therapeutic applications.

Property	Value	Citation(s)
Appearance	Solid	
Biological Source	Piper nigrum (Black Pepper), Piper retrofractum	[1]
Biological Activity	Agonist for TRPV1 and TRPA1 channels	[2][3]
EC ₅₀ for TRPV1	0.6-128 µM	[3]
EC ₅₀ for TRPA1	7.8-148 µM	[3]

Signaling Pathway Activation

Isochavicine has been identified as an agonist for both the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels.[2][3] Activation of these channels by **isochavicine** leads to an influx of calcium ions, initiating a cascade of downstream cellular responses. This mechanism is shared with other pungent compounds found in spices, such as piperine and capsaicin.



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Isochavicine activation of TRPV1 and TRPA1 signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and functional assessment of **isochavicine**.

High-Performance Liquid Chromatography (HPLC) for Isochavicine Analysis

This method is suitable for the separation and quantification of **isochavicine** from black pepper extracts.[4]

- Instrumentation: HPLC system with a UV detector.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detection at a wavelength of 343 nm.[5]
- Standard Preparation: Prepare a stock solution of **isochavicine** in a suitable solvent (e.g., ethanol or methanol) and perform serial dilutions to create a calibration curve.
- Sample Preparation: Extract **isochavicine** from the sample matrix using an appropriate solvent. The extract may require filtration before injection.

- Analysis: Inject the prepared sample and standards into the HPLC system. The retention time and peak area are used for identification and quantification, respectively. The limit of detection (LOD) for **isochavicine** is approximately 15-30 ng.[4]

TRPV1 Activation Assay using Calcium Imaging

This protocol details the measurement of TRPV1 activation by **isochavicine** in a cell-based assay.[1]

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel.
- Reagents:
 - Fluo-4 AM calcium indicator dye.
 - Loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - **isochavicine** stock solution (dissolved in DMSO).
- Procedure:
 - Seed the TRPV1-expressing HEK293 cells in a 96-well plate.
 - Load the cells with Fluo-4 AM by incubating them in the loading buffer containing the dye for approximately 1 hour at 37°C.
 - Wash the cells to remove excess dye.
 - Prepare serial dilutions of **isochavicine** in the loading buffer.
 - Add the **isochavicine** solutions to the cells and immediately measure the change in fluorescence intensity using a fluorescence plate reader.
 - The increase in fluorescence corresponds to the influx of calcium upon TRPV1 channel activation.
 - Dose-response curves can be generated to determine the EC₅₀ value of **isochavicine**.

Cell Viability (MTT) Assay

This protocol can be adapted to assess the cytotoxic effects of **isochavicine** on various cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
- Procedure:
 - Seed cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with various concentrations of **isochavicine** for a specified duration (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C.
 - Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
 - Measure the absorbance at approximately 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage relative to untreated control cells.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay can be used to determine if **isochavicine** induces apoptosis.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
- Procedure:
 - Treat cells with **isochavicine** for the desired time.

- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

Isochavicine presents a compelling profile for further scientific investigation. Its well-defined chemical properties, coupled with its demonstrated biological activity as a TRPV1 and TRPA1 agonist, position it as a valuable tool for research in sensory physiology, pain modulation, and inflammation. The detailed protocols provided in this guide are intended to facilitate robust and reproducible experimental outcomes, thereby accelerating the exploration of **isochavicine**'s full therapeutic potential.

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